molecular formula C19H25NOS B4265022 N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide

N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide

Cat. No.: B4265022
M. Wt: 315.5 g/mol
InChI Key: CBDILKMBRVFROO-UHFFFAOYSA-N
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Description

N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with an ethyl group and a carboxamide group attached to a 2,6-diisopropylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine, such as 2,6-diisopropylaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe or inhibitor in biochemical studies involving enzymes or receptors.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-6-15-10-14(11-22-15)19(21)20-18-16(12(2)3)8-7-9-17(18)13(4)5/h7-13H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDILKMBRVFROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide
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N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide
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N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide
Reactant of Route 4
N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide
Reactant of Route 5
N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide
Reactant of Route 6
N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide

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